4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)benzenehexanenitrile
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Overview
Description
6-(4-(5-(Methoxymethyl)-2-oxooxazolidin-3-yl)phenyl)hexanenitrile is a complex organic compound featuring a hexanenitrile group attached to a phenyl ring, which is further substituted with a methoxymethyl-oxazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(5-(Methoxymethyl)-2-oxooxazolidin-3-yl)phenyl)hexanenitrile typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the oxazolidinone ring, followed by the introduction of the methoxymethyl group. The phenyl ring is then functionalized with the oxazolidinone moiety, and finally, the hexanenitrile group is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the development of scalable reaction conditions that can be implemented in large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
6-(4-(5-(Methoxymethyl)-2-oxooxazolidin-3-yl)phenyl)hexanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups within the molecule.
Substitution: The phenyl ring and other parts of the molecule can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity that makes it useful in the study of biochemical pathways or as a potential therapeutic agent.
Medicine: Its structural features suggest it could be explored for pharmaceutical applications, particularly in the development of new drugs.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(4-(5-(Methoxymethyl)-2-oxooxazolidin-3-yl)phenyl)hexanenitrile would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The methoxymethyl-oxazolidinone moiety could play a key role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazolidinone derivatives and nitrile-containing molecules. Examples might include:
- 5-(Methoxymethyl)-2-oxooxazolidin-3-yl)phenyl)acetonitrile
- 4-(5-(Methoxymethyl)-2-oxooxazolidin-3-yl)phenyl)butanenitrile
Uniqueness
What sets 6-(4-(5-(Methoxymethyl)-2-oxooxazolidin-3-yl)phenyl)hexanenitrile apart is the specific combination of functional groups, which can confer unique chemical and biological properties
Properties
CAS No. |
86405-72-3 |
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Molecular Formula |
C17H22N2O3 |
Molecular Weight |
302.37 g/mol |
IUPAC Name |
6-[4-[5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]hexanenitrile |
InChI |
InChI=1S/C17H22N2O3/c1-21-13-16-12-19(17(20)22-16)15-9-7-14(8-10-15)6-4-2-3-5-11-18/h7-10,16H,2-6,12-13H2,1H3 |
InChI Key |
OJOJVAJFWANXFO-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CN(C(=O)O1)C2=CC=C(C=C2)CCCCCC#N |
Origin of Product |
United States |
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